molecular formula C13H17BrN2O B8430477 7-(5-Bromopyridin-2-yl)-7-azaspiro[3.5]nonan-2-ol

7-(5-Bromopyridin-2-yl)-7-azaspiro[3.5]nonan-2-ol

Cat. No.: B8430477
M. Wt: 297.19 g/mol
InChI Key: ANACBSKBLCACPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-Bromopyridin-2-yl)-7-azaspiro[3.5]nonan-2-ol is a useful research compound. Its molecular formula is C13H17BrN2O and its molecular weight is 297.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

7-(5-bromopyridin-2-yl)-7-azaspiro[3.5]nonan-2-ol

InChI

InChI=1S/C13H17BrN2O/c14-10-1-2-12(15-9-10)16-5-3-13(4-6-16)7-11(17)8-13/h1-2,9,11,17H,3-8H2

InChI Key

ANACBSKBLCACPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(C2)O)C3=NC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.24 g (1.35 mmol) of 5-bromo-2-fluoropyridine, 0.20 g (1.13 mmol) of 7-azaspiro[3.5]nonan-2-ol hydrochloride (JP 2003246780) and 0.51 g (3.94 mmol) of N,N-diisopropylethylamine in 3 mL of acetonitrile are placed in a sealed tube. 1 mL of DMF is added and the mixture is then heated at 95° C. for 12 hours. The reaction mixture is allowed to cool to room temperature and is then taken up in ethyl acetate and water. The aqueous phase is separated out and the combined organic phases are then washed with saturated aqueous ammonium chloride solution and dried over sodium sulfate, and the filtrate is concentrated under reduced pressure. After purification by chromatography on silica gel, eluting with a 95/5/0.5 mixture of dichloromethane, methanol and 28% aqueous ammonia, 0.138 g pure product is thus obtained in the form of a colourless gum.
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3 mL
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